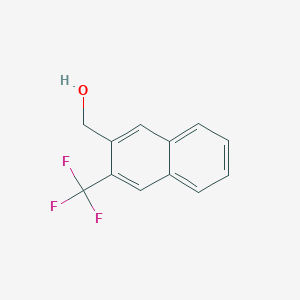
Trimethylsilyl benzylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl benzylcarbamate: is an organosilicon compound with the molecular formula C11H17NO2Si . It is characterized by the presence of a trimethylsilyl group attached to a benzylcarbamate moiety. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethylsilyl benzylcarbamate can be synthesized through the reaction of benzylcarbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product is purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethylsilyl benzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to produce benzylcarbamate and trimethylsilanol.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Oxidation and Reduction: Strong oxidizing or reducing agents may be required for these reactions.
Major Products Formed:
Benzylcarbamate: Formed through hydrolysis.
Substituted Benzylcarbamates: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trimethylsilyl benzylcarbamate is used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it a valuable tool for the synthesis of complex molecules.
Biology and Medicine: In biological research, this compound is used to modify biomolecules, enhancing their stability and solubility. It is also used in the development of pharmaceuticals, where it serves as a precursor for the synthesis of active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of trimethylsilyl benzylcarbamate involves the cleavage of the trimethylsilyl group under specific conditions, releasing the active benzylcarbamate moiety. This process can be facilitated by acidic or basic conditions, as well as by the presence of nucleophiles. The released benzylcarbamate can then interact with molecular targets, such as enzymes or receptors, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl carbamate: Similar in structure but lacks the benzyl group.
Benzylcarbamate: Lacks the trimethylsilyl group.
Trimethylsilyl methylcarbamate: Contains a methyl group instead of a benzyl group.
Uniqueness: Trimethylsilyl benzylcarbamate is unique due to the presence of both the trimethylsilyl and benzylcarbamate groups. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
89029-22-1 |
|---|---|
Molekularformel |
C11H17NO2Si |
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
trimethylsilyl N-benzylcarbamate |
InChI |
InChI=1S/C11H17NO2Si/c1-15(2,3)14-11(13)12-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
IDTCHFIOEFACFT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=O)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11882517.png)

![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)





